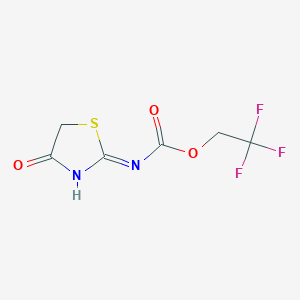

2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate, also known as TZC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TZC is a thiazolidinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Dihydrogen Activation and Frustrated Lewis Pair Chemistry

Research has explored the activation of dihydrogen (H2) by frustrated Lewis pairs (FLPs) comprising various N-heterocyclic carbenes and tris(pentafluorophenyl)borane. These studies have highlighted the potential of sterically hindered carbenes, including those related to the 2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate structure, in facilitating heterolytic dihydrogen activation and opening new avenues in organometallic chemistry and catalysis (Kronig et al., 2011).

Oxidative Transformation of Organic Contaminants

The study of nanoparticulate zero-valent iron (nZVI) in the presence of oxygen-containing water has demonstrated its ability to oxidize organic compounds, such as benzoic acid to p-hydroxybenzoic acid. This research underlines the potential utility of nZVI, possibly in conjunction with this compound, for environmental remediation applications, particularly in the oxidative transformation of hazardous organic contaminants (Joo et al., 2005).

Anti-inflammatory, Analgesic, and Antiviral Applications

A series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research suggests that compounds structurally related to this compound could have significant therapeutic applications, especially in treating inflammation and pain without causing significant tissue damage (Küçükgüzel et al., 2013).

Plant Growth Regulatory Activity

Compounds featuring urea and carbamate derivatives, similar to the this compound structure, have demonstrated plant growth regulatory activity. These compounds have been found to influence the germination, growth, and development of wheat seeds, suggesting their potential as cytokinin-like analogs for agricultural applications (Oshchepkov et al., 2023).

Mecanismo De Acción

Target of action

Compounds containing a thiazole ring, like “2,2,2-Trifluoroethyl N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)carbamate”, are often involved in a wide range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of action

The mode of action of such compounds often involves interaction with specific protein targets in the body. The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows it to bind to various biological targets and exert its effects.

Biochemical pathways

The specific biochemical pathways affected by “2,2,2-Trifluoroethyl N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)carbamate” would depend on its specific targets. Thiazole derivatives have been found to affect a wide range of pathways, including those involved in inflammation, pain sensation, microbial growth, and tumor growth .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O3S/c7-6(8,9)2-14-5(13)11-4-10-3(12)1-15-4/h1-2H2,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDSRBVNVCUCEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC(=O)OCC(F)(F)F)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=N/C(=O)OCC(F)(F)F)/S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2556230.png)

![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556236.png)

![1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2556239.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2556250.png)

![[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2556251.png)